Cucumin H
Description
Historical Context and Natural Occurrence
The discovery of this compound marks a significant milestone in the exploration of fungal secondary metabolites, particularly those derived from basidiomycete sources. The compound was first reported in 1998 by research teams led by Steglich and Anke, who conducted extensive investigations into the chemical constituents of Macrocystidia cucumis mycelial cultures. This discovery was part of a broader systematic study that yielded eight new linear triquinane sesquiterpenoids from the same fungal source, demonstrating the remarkable biosynthetic diversity present within this single organism.
The natural occurrence of this compound is exclusively documented from Macrocystidia cucumis, a saprobic fungus that thrives on woody debris and decomposing organic matter. The organism typically fruits from late fall to mid-winter, producing distinctive dark brown to chestnut-brown caps with characteristic cucumber-like odors. Interestingly, the increased prevalence of this species has been linked to modern forestry practices, particularly the widespread use of chip-mulch derived from ground fallen trees, which has provided expanded habitat for the fungus.
This compound represents only the second known member of the ceratopicane group of linear triquinane sesquiterpenoids found in nature. The first member, ceratopicanol, was isolated in 1988 from agar cultures of the ascomycete Ceratosystis piceae by Hanssen and Abraham. This rarity underscores the unique biosynthetic capabilities of Macrocystidia cucumis and highlights the importance of continued exploration of fungal chemical diversity for the discovery of novel natural products.
The structural elucidation of this compound was accomplished through comprehensive high-field Nuclear Magnetic Resonance spectroscopic studies, which revealed its complex tricyclic architecture. The compound's absolute configuration remained undetermined from natural sources until the first total synthesis was completed in 2003, which not only confirmed the proposed structure but also established the absolute stereochemistry as the (-)-enantiomer.
Taxonomic Classification of Source Organism Macrocystidia cucumis
Macrocystidia cucumis occupies a well-defined position within the fungal kingdom, belonging to a specialized group of saprobic mushrooms with distinctive morphological and chemical characteristics. The complete taxonomic classification places this organism within the Phylum Basidiomycota, Class Agaricomycetes, Order Agaricales, and Family Marasmiaceae. The genus Macrocystidia contains five species that collectively exhibit a widespread global distribution, with Macrocystidia cucumis serving as the type species for the entire genus.
The taxonomic history of Macrocystidia cucumis reflects the evolving understanding of fungal relationships and classification systems. The species was originally described in scientific literature in 1796 by Christiaan Hendrik Persoon, who assigned it the binomial name Agaricus cucumis. This initial classification reflected the early taxonomic practice of placing most gilled fungi within the broadly defined Agaricus genus. In 1934, French mycologist Marcel Josserand transferred the species to its current genus, establishing the presently accepted scientific name Macrocystidia cucumis and recognizing the distinctive characteristics that separate this group from other agaric fungi.
The morphological features that define Macrocystidia cucumis include caps measuring 2.0-5.0 centimeters broad with broadly conic to convex shapes that become plano-convex with age. The surface characteristics are particularly distinctive, featuring a translucent-striate appearance with hygrophanous properties, displaying dark brown to chestnut-brown coloration with underlying orange tints and yellowish-buff margins. The gills are notched, uncinate or subdecurrent, closely spaced to crowded, and exhibit a progression from initial buff coloration to pale-brown and eventually darker brown when bruised.
Table 1: Taxonomic Classification and Morphological Characteristics of Macrocystidia cucumis
| Taxonomic Level | Classification | Key Characteristics |
|---|---|---|
| Kingdom | Fungi | Eukaryotic heterotrophic organisms |
| Phylum | Basidiomycota | Basidiospore-producing fungi |
| Class | Agaricomycetes | Mushroom-forming basidiomycetes |
| Order | Agaricales | Gilled mushrooms |
| Family | Marasmiaceae | Small to medium-sized agarics |
| Genus | Macrocystidia | Large cystidia-bearing mushrooms |
| Species | cucumis | Cucumber-scented saprobic species |
| Cap Size | 2.0-5.0 cm | Broadly conic to convex |
| Spore Dimensions | 6.5-8 x 3.5-4 micrometers | Elliptical, smooth, thin-walled |
| Spore Print Color | Pinkish-brown | Variable pigmentation |
| Habitat | Woody debris | Saprobic on decomposing wood |
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(3aS,4S,7aS)-4-hydroxy-3a,5,5,7a-tetramethyl-2,3,4,6-tetrahydro-1H-cyclopenta[a]pentalen-7-one |
InChI |
InChI=1S/C15H22O2/c1-13(2)8-9-10(12(13)17)14(3)6-5-7-15(14,4)11(9)16/h12,17H,5-8H2,1-4H3/t12-,14+,15-/m1/s1 |
InChI Key |
VPYSTMZLNKAVRU-VHDGCEQUSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]1(C(=O)C3=C2[C@H](C(C3)(C)C)O)C |
Canonical SMILES |
CC1(CC2=C(C1O)C3(CCCC3(C2=O)C)C)C |
Synonyms |
cucumin H |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Mechanisms of Action
Cucumin H is structurally characterized by its triquinane framework, which contributes to its biological activity. Research indicates that compounds like this compound interact with various molecular targets, including transcription factors and signaling pathways involved in inflammation and cancer progression. Specifically, this compound has been shown to modulate pathways such as NF-κB and MAPK, which are crucial in regulating inflammatory responses and cellular proliferation.
Anti-Inflammatory Effects
This compound demonstrates significant anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce oxidative stress markers. For instance, a review highlighted that this compound could decrease serum concentrations of TNF-α and IL-6 in subjects with metabolic syndrome, suggesting its potential as an alternative treatment for inflammatory conditions .
Anticancer Properties
This compound has been investigated for its anticancer effects across various studies. It has shown promise in inhibiting the proliferation of cancer cell lines, including breast and colorectal cancer cells. In vitro studies reported IC50 values indicating effective cytotoxicity against these cell lines . Furthermore, research on curcumin derivatives suggests that this compound may enhance the efficacy of conventional chemotherapeutic agents while minimizing side effects .
Neuroprotective Effects
The neuroprotective potential of this compound is another area of interest. It has been linked to the modulation of neuroinflammatory processes and may provide benefits in conditions such as multiple sclerosis and Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic applicability in neurodegenerative diseases .
Metabolic Health
This compound has been associated with improved metabolic health outcomes. Clinical trials have indicated that it can aid in managing metabolic syndrome by reducing lipid levels and improving insulin sensitivity . Its role in modulating gut microbiota also presents an intriguing avenue for enhancing metabolic health.
Case Study 1: Psoriasis Treatment
A clinical trial involving patients with moderate to severe plaque psoriasis demonstrated that oral administration of this compound combined with phototherapy led to significant improvement in skin lesions compared to controls receiving simulated light therapy . This suggests a synergistic effect between this compound and light therapy.
Case Study 2: Cancer Therapy
In a study involving mice with implanted human colorectal cancer cells, the administration of this compound showed a marked reduction in tumor size compared to control groups. The study indicated that this compound could enhance the efficacy of existing cancer treatments while exhibiting minimal toxicity .
Challenges and Future Directions
Despite the promising applications of this compound, challenges remain regarding its bioavailability and clinical translation. The compound's low solubility in water limits its absorption in the gastrointestinal tract, necessitating innovative formulation strategies such as nanoencapsulation or the use of adjuvants like piperine to enhance bioavailability .
Future research should focus on:
- Standardizing Clinical Trials : Rigorous clinical trials with standardized protocols are essential for validating the therapeutic claims associated with this compound.
- Exploring Combination Therapies : Investigating the synergistic effects of this compound with other pharmacological agents could optimize treatment outcomes across various conditions.
- Understanding Mechanisms : Further elucidation of the molecular mechanisms underlying the actions of this compound will aid in identifying specific therapeutic targets.
Comparison with Similar Compounds
Structural and Functional Analogues
Leptodermin
- Source : Co-isolated with cucumin from Cucumis leptodermis .
- Structure : Shares a trilactone backbone with cucumin but differs by the loss of H₂O (C₂₇H₃₈O₈ vs. C₂₇H₄₀O₉) . Recent studies propose both compounds as cuA derivatives, with formulas C₃₆H₄₆O₉ (cucumin) and C₃₆H₄₆O₈ (leptodermin) .
- Both compounds degrade into phenolic substances under alkaline conditions .
Cucurbitacin A (cuA) and Cucurbitacin B (cuB)
- cuA : Precursor to cucumin and leptodermin; polar, water-soluble, and unstable, degrading into these compounds during storage .
- cuB: Nonpolar, stable, and pharmacologically versatile (anti-inflammatory, anticancer) . Unlike cuA, cuB concentrations increase linearly over time, making it more suitable for long-term applications .
Curcumin
- Source : Derived from Curcuma longa (turmeric), unrelated to Cucumis species .
- Structure: A diarylheptanoid with the formula C₂₁H₂₀O₆, distinct from cucumin’s triterpenoid structure .
- Activity: Exhibits anticancer (IC₅₀: 5.6–50 µM against prostate and breast cancer cells), antioxidant, and anti-inflammatory properties . Curcumin targets 239 pathways in non-small cell lung cancer (NSCLC), overlapping with cucumin’s 67 shared targets .
Pharmacological and Chemical Properties
Table 1: Comparative Analysis of Cucumin and Analogues
Table 2: Cytotoxicity Comparison
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Cucumin analogue | LNCaP (prostate) | 54.8 ± 2.5 | |
| PC-3 (prostate) | 52.1 ± 4.8 | ||
| Curcumin | PC-3 (prostate) | 5.6 ± 2.0 | |
| MCF-7 (breast) | 5.9 ± 0.6 |
Preparation Methods
Classical Condensation Methods
The Pabon method remains a cornerstone for curcumin synthesis, involving the reaction of carbomethoxyferuloyl chloride with ethyl acetoacetate under anhydrous conditions. Key steps include:
-
Boron complexation : To prevent undesired Knoevenagel condensations, diketones are complexed with boron.
-
Catalytic deprotonation : Primary or secondary amines facilitate deprotonation of diketone alkyl groups.
-
Water scavenging : Alkyl borates eliminate water, which otherwise reduces curcumin yield.
-
Acidic dissociation : The boron complex dissociates under mild acidity, releasing curcumin.
This method achieves yields of ~60–70% after purification via column chromatography.
Table 1: Optimization Parameters for Pabon Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Polar aprotic (e.g., DMF) | Enhances reaction kinetics |
| Catalyst | Diethylamine | 20% yield improvement |
| Temperature | 80–100°C | Accelerates complex dissociation |
Biosynthetic Pathways in Curcuma longa
Type III Polyketide Synthase (PKS) System
Curcuminoid biosynthesis involves two novel type III PKS enzymes:
Key Reaction Steps:
-
Starter activation : Ferulic acid is converted to feruloyl-CoA via 4-coumaroyl-CoA ligase.
-
Diketide formation : DCS mediates the first condensation (k<sub>cat</sub> = 2.1 s<sup>−1</sup>).
-
Dimerization : CURS facilitates diketide-CoA and feruloyl-CoA coupling (K<sub>m</sub> = 18 µM for feruloyl-CoA).
Industrial-Scale Water-Soluble Curcumin Preparation
Emulsification and Spray Drying
A patented method (CN104286843A) produces water-soluble curcumin powder with >90% dispersibility:
-
Oil phase preparation : 0.6–0.7 wt% curcumin in medium-chain triglycerides (MCT) heated at 100°C for 25–35 min.
-
Pre-emulsification : MCT solution mixed with emulsifiers (e.g., Arabic gum, Sodium Caseinate) and sheared at 13,500 rpm.
-
High-pressure homogenization : Microjet processing at 30–50 MPa (60–70°C) reduces particle size to <200 nm.
-
Spray drying : Parameters: 130°C inlet temperature, 1.36 mL/min feed rate.
Table 2: Emulsifier Impact on Stability
| Emulsifier | Concentration (% MCT) | Post-Rehydration Stability |
|---|---|---|
| Arabic gum | 45–55 | 6 months (no precipitation) |
| Sodium Caseinate | 6–10 | pH-sensitive above 7.0 |
Thermal Modification with Basic Salts
Dry Heating for Bioactive Derivatives
Heating curcumin with NaHCO<sub>3</sub> (1:4 w/w) at 200°C for 10–30 min generates anti-inflammatory dimers (e.g., dicurmin A):
Table 3: Thermal Reaction Conditions and Outcomes
| Salt | Temperature (°C) | Time (min) | Major Product | Bioactivity (IC<sub>50</sub>) |
|---|---|---|---|---|
| NaHCO<sub>3</sub> | 200 | 15 | Dicurmin A (E10) | 12 µM (NF-κB inhibition) |
| K<sub>2</sub>CO<sub>3</sub> | 180 | 30 | Analogous dimers | Comparable to NaHCO<sub>3</sub> |
Stability and Formulation Challenges
Q & A
Advanced Research Question
- Experimental Design :
- Use knockout/transgenic models to isolate target pathways.
- Include sham-treated controls and dose-escalation cohorts.
- Data Collection : Monitor biomarkers (e.g., cytokine levels) via ELISA and transcriptome profiling (RNA-seq) .
- Statistical Rigor : Power analysis to determine sample size; report attrition rates and exclusion criteria .
What are the best practices for ensuring reproducibility in this compound’s cytotoxicity assays across different cell lines?
Basic Research Question
- Methodology :
- Standardize cell culture conditions (e.g., passage number, media composition) per ATCC guidelines.
- Use dual-reporter systems (e.g., luminescence + fluorescence) to cross-validate viability results .
- Documentation : Publish raw data (e.g., flow cytometry plots) in supplementary materials with detailed metadata .
How can researchers address ethical considerations when transitioning this compound from preclinical to clinical trials?
Advanced Research Question
- Ethical Frameworks : Align with Declaration of Helsinki principles. Submit protocols to institutional review boards (IRBs) for approval .
- Informed Consent : Design participant forms to disclose risks/benefits, citing prior preclinical data .
- Transparency : Register trials on ClinicalTrials.gov and publish negative/ambiguous results to avoid publication bias .
What computational tools are recommended for predicting this compound’s binding affinity to novel targets?
Advanced Research Question
- Methodology :
- Data Interpretation : Report docking scores alongside experimental KD values and statistical confidence intervals .
How should researchers handle conflicting data on this compound’s stability under varying pH conditions?
Advanced Research Question
- Methodology : Conduct accelerated stability studies (ICH Q1A guidelines) with LC-MS monitoring.
- Analysis : Use Arrhenius equation modeling to extrapolate shelf-life. Compare degradation products across pH levels .
- Reporting : Disclose instrumentation calibration dates and lot numbers for reagents .
What strategies can improve cross-disciplinary collaboration in this compound research (e.g., chemistry, pharmacology, data science)?
Advanced Research Question
- Frameworks : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for shared datasets .
- Tools : Use collaborative platforms (e.g., GitLab, Zenodo) for version control and open-access publishing .
- Communication : Co-author interdisciplinary review papers to harmonize terminology and methodologies .
How can researchers leverage contradictory findings in this compound studies to refine hypothesis-driven inquiry?
Advanced Research Question
- Methodology : Apply counterfactual analysis to identify experimental variables explaining discrepancies .
- Publication : Use registered reports format to predefine hypotheses and methods, reducing hindsight bias .
- Peer Review : Invite critiques from authors of conflicting studies to co-design replication protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
